Home > Products > Screening Compounds P592 > Suxamethonium iodide
Suxamethonium iodide - 541-19-5

Suxamethonium iodide

Catalog Number: EVT-372856
CAS Number: 541-19-5
Molecular Formula: C14H30I2N2O4
Molecular Weight: 544.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A quaternary skeletal muscle relaxant usually used in the form of its bromide, chloride, or iodide. It is a depolarizing relaxant, acting in about 30 seconds and with a duration of effect averaging three to five minutes. Succinylcholine is used in surgical, anesthetic, and other procedures in which a brief period of muscle relaxation is called for.
Overview

Suxamethonium iodide, also known as succinylcholine iodide, is a quaternary ammonium compound primarily used as a depolarizing skeletal muscle relaxant in medical settings. It is derived from two molecules of acetylcholine linked by their acetyl groups and is predominantly utilized to induce muscle relaxation during surgical procedures or intubation. The compound is classified as a neuromuscular blocker, specifically under the category of depolarizing agents, which act by mimicking the action of acetylcholine at the neuromuscular junction.

Source and Classification

Suxamethonium iodide is synthesized from choline derivatives and has been historically significant in anesthesiology since its introduction in the early 20th century. Its classification includes:

  • Type: Small molecule
  • Group: Approved for medical use
  • Mechanism: Depolarizing neuromuscular blocker

The compound's chemical formula is C14H30I2N2O4C_{14}H_{30}I_{2}N_{2}O_{4}, with a molar mass of approximately 397.34 g/mol .

Synthesis Analysis

Methods and Technical Details

Suxamethonium iodide can be synthesized through various methods involving the reaction of choline with succinic anhydride, followed by quaternization with iodomethane or other halogenated compounds. The synthesis typically follows these steps:

  1. Formation of Succinylcholine: Choline reacts with succinic anhydride to form succinylcholine.
  2. Quaternization: The succinylcholine undergoes quaternization using iodomethane or similar agents to yield suxamethonium iodide.

The synthesis may also involve purification steps such as crystallization and chromatography to isolate the desired product in high purity .

Molecular Structure Analysis

Structure and Data

The molecular structure of suxamethonium iodide consists of two choline moieties connected by a butanedioic acid (succinic acid) backbone. The structural representation can be described as follows:

  • Molecular Formula: C14H30I2N2O4C_{14}H_{30}I_{2}N_{2}O_{4}
  • 3D Structure: The compound exhibits a three-dimensional arrangement that facilitates its interaction with nicotinic acetylcholine receptors.

Key structural features include:

  • Two positively charged nitrogen atoms
  • A central dicarboxylic acid moiety
  • Long aliphatic chains that enhance lipid solubility .
Chemical Reactions Analysis

Reactions and Technical Details

Suxamethonium iodide participates in several chemical reactions, including hydrolysis, oxidation, and substitution reactions. Key reactions include:

  1. Hydrolysis: In aqueous solutions, suxamethonium iodide can hydrolyze to form succinylmonocholine and choline.
  2. Oxidation: The compound may undergo oxidation under specific conditions, leading to the formation of various degradation products.
  3. Substitution Reactions: Suxamethonium can react with various nucleophiles, leading to the formation of different derivatives.

The stability of suxamethonium iodide in solution depends on factors such as pH and temperature, with alkaline conditions promoting rapid hydrolysis .

Mechanism of Action

Process and Data

Suxamethonium iodide acts primarily at the neuromuscular junction by binding to nicotinic acetylcholine receptors on the motor end plate. The mechanism can be divided into two phases:

  1. Phase 1 Block: Upon binding, suxamethonium causes persistent depolarization of the muscle membrane, leading to initial muscle fasciculations followed by paralysis. This occurs because it is not rapidly hydrolyzed by acetylcholinesterase, maintaining a prolonged depolarized state.
  2. Phase 2 Block: Prolonged exposure leads to receptor desensitization, resulting in flaccid paralysis as calcium ions are sequestered from the cytoplasm without repolarization.

This dual-phase action results in rapid onset but short duration of muscle relaxation, making it effective for procedures requiring quick intubation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Suxamethonium iodide exhibits distinct physical and chemical properties:

Additional properties include being hygroscopic and having a pH around 4 in aqueous solutions .

Applications

Scientific Uses

Suxamethonium iodide is primarily used in clinical settings for:

  • Anesthesia Induction: Facilitates rapid muscle relaxation for intubation during general anesthesia.
  • Electroconvulsive Therapy: Used to prevent muscle contractions during electroconvulsive therapy procedures.
  • Research Applications: Studied for its effects on neuromuscular transmission and potential therapeutic roles in various neuromuscular disorders.

Its rapid onset and short duration make it particularly valuable in surgical environments where quick muscle relaxation is necessary .

Introduction to Suxamethonium Iodide

Historical Development and Nomenclature

The development of suxamethonium iodide is intrinsically linked to mid-20th century research into synthetic neuromuscular blocking agents. Following the isolation and clinical introduction of d-tubocurarine in the early 1940s, researchers sought compounds with more predictable pharmacokinetics and rapid onset. Investigations by Daniel Bovet and colleagues in 1949 explored bis-choline esters of dicarboxylic acids, explicitly referring to succinyl derivatives as "diacetylcholine" due to its structural resemblance to two linked acetylcholine molecules [1] [6]. Concurrently, H. Brucke and collaborators in Vienna coined the term "succinylcholine" (German: Bis-Cholinester) in 1951, demonstrating its potent muscle relaxant properties [1].

The iodide salt (CAS No: 541-19-5) emerged alongside chloride and bromide variants as part of formulation efforts to optimize stability. Early pharmacological studies, notably by Castillo and de Beer in 1950, utilized the chloride salt ("succinylcholine chloride"), but the iodide form offered advantages in certain crystalline preparations despite less widespread clinical adoption [5]. Nomenclature reflects this chemical diversity:

  • Systematic IUPAC Name: trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium diiodide
  • Synonyms: Succinylcholine iodide, Suxamethonium iodide, Diacetylcholine iodide [4] [5].

Table 1: Key Historical Milestones in Suxamethonium Development

YearEventKey Researchers/Teams
1949Synthesis and characterization of succinyl bis-choline estersBovet, Bovet-Nitti et al.
1951First report of "Bis-Cholinester" (succinylcholine) as muscle relaxantBrücke, Ginzel, Klupp et al.
1951Introduction of "Suxamethonium" nomenclatureBovet, Bovet-Nitti et al.
1952Clinical adoption of succinylcholine chlorideBourne, Collier, Somers
-Development of iodide salt form (CAS 541-19-5)Pharmaceutical development teams

Chemical Classification Within Neuromuscular Blocking Agents

Suxamethonium iodide belongs to the depolarizing neuromuscular blocking agents. This classification is defined by its mechanism of action: it binds to post-synaptic nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, causing persistent depolarization of the motor endplate and transient paralysis, contrasting with the competitive antagonism characteristic of non-depolarizing NMBAs like rocuronium or vecuronium [2] [7].

Chemically, it is classified as a bis-quaternary ammonium compound featuring two choline moieties ester-linked via a succinyl (butanedioyl) bridge. Its key chemical characteristics include:

  • Quaternary Ammonium Groups: Two trimethylammonium groups, each conferring permanent positive charge, essential for binding to nAChRs.
  • Ester Linkages: Hydrolyzable ester bonds susceptible to plasma cholinesterase (butyrylcholinesterase), determining its short duration of action under normal conditions [4] [5].
  • Molecular Spacing: The ten-atom separation between nitrogen atoms (N···N distance ~14.3 Å) mirrors the optimal geometry observed in decamethonium for effective receptor binding and channel blockade [6] [7].

Table 2: Classification of Suxamethonium Iodide Relative to Other NMBAs

ClassificationMechanismChemical SubclassPrototype ExamplesKey Distinguishing Feature
DepolarizingReceptor agonist/DepolarizerBis-choline estersSuxamethonium saltsHydrolyzed by plasma cholinesterase
Non-depolarizingCompetitive antagonistBenzylisoquinoliniumsAtracurium, CisatracuriumHoffman elimination/Ester hydrolysis
Non-depolarizingCompetitive antagonistAminosteroidsRocuronium, VecuroniumHepatic/Renal elimination

Structural Relationship to Acetylcholine and Other Choline Esters

Suxamethonium iodide exhibits a deliberate structural mimicry of the endogenous neurotransmitter acetylcholine (ACh). Its design stems from the hypothesis that linking two ACh molecules might enhance affinity for the nAChR while resisting hydrolysis by acetylcholinesterase:

  • Acetylcholine Core Retention: Each terminus of suxamethonium iodide preserves the trimethylammonium ("choline") head group of ACh, critical for binding to the receptor's anionic sites.
  • Dimeric Structure: The molecule comprises two ACh-like units connected tail-to-tail via a succinyl diester bridge (–OCO-CH₂-CH₂-COO–), forming an elongated, flexible chain. This dimerization effectively doubles the inter-nitrogen distance compared to ACh itself [4] [7].
  • Spatial Geometry: X-ray crystallography and molecular modeling reveal a preferred trans conformation of the succinyl chain, positioning the quaternary ammonium groups approximately 14.3 Å apart. This distance closely matches the optimal spacing for nAChR binding identified in early structure-activity studies of polymethylene bis-quaternary compounds like decamethonium [5] [6].

Table 3: Structural and Receptor Binding Comparison of Choline Derivatives

CompoundChemical StructureInter-Nitrogen Distance (Å)Relative nAChR AffinityPrimary Action
Acetylcholine (ACh)CH₃COO-CH₂-CH₂-N⁺(CH₃)₃~4.9 (within one molecule)High (agonist)Neurotransmission
Decamethonium (C10)⁺(CH₃)₃N-(CH₂)₁₀-N⁺(CH₃)₃~14.2High (depolarizing block)Depolarizing NMBA
Suxamethonium Iodide⁺(CH₃)₃N-CH₂-CH₂-OCO-(CH₂)₂-COO-CH₂-CH₂-N⁺(CH₃)₃~14.3High (depolarizing block)Depolarizing NMBA
CarbamylcholineH₂NCOO-CH₂-CH₂-N⁺(CH₃)₃~4.9Moderate (agonist)Cholinergic agonist

The ester linkages in suxamethonium iodide are critical determinants of its metabolism. While ACh is rapidly hydrolyzed by acetylcholinesterase at the synapse, suxamethonium iodide is primarily metabolized by plasma pseudocholinesterase (butyrylcholinesterase) in the bloodstream. This enzyme cleaves suxamethonium sequentially into succinylmonocholine and finally succinic acid and choline, terminating its pharmacological activity. This hydrolysis pathway underpins the short duration of action (~5-10 minutes) compared to non-depolarizing agents [3] [4].

Table 4: Key Physicochemical Properties of Suxamethonium Iodide

PropertyValue/DescriptionSignificance
Molecular FormulaC₁₄H₃₀I₂N₂O₄Confirms composition; distinguishes from chloride/bromide salts
Molecular Weight544.21 g/molImpacts molar dosing and solution osmolarity
IUPAC Nametrimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;diiodideStandardized chemical identifier
ChargeDication (+) with I⁻ counterionsEnsures water solubility and prevents blood-brain barrier penetration
Critical Bond AnglesC-O-C (~116°), O=C-O (~124°)Influences molecular flexibility and susceptibility to esterase hydrolysis
Critical Bond LengthsC=O (1.20 Å), C-O (1.36 Å), C-C (1.54 Å)Determines stability towards hydrolysis and structural integrity

Compared to simpler choline esters like carbamylcholine (stable to cholinesterases but non-selective for nAChRs) or non-depolarizing agents like pancuronium (steroidal backbone), suxamethonium iodide's structure represents a deliberate extension of ACh geometry. This design achieves potent nAChR binding and activation, followed by desensitization and channel blockade – the hallmark of depolarizing neuromuscular blockade [7] [9].

Properties

CAS Number

541-19-5

Product Name

Suxamethonium iodide

IUPAC Name

trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;diiodide

Molecular Formula

C14H30I2N2O4

Molecular Weight

544.21 g/mol

InChI

InChI=1S/C14H30N2O4.2HI/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

QMJHHGXCWYZSBV-UHFFFAOYSA-L

SMILES

C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.[I-].[I-]

Synonyms

Anectine
Bromide, Suxamethonium
Celocurine
Dibromide, Succinylcholine
Dichloride, Succinylcholine
dicholine succinate
Diiodide, Succinylcholine
Diperchlorate, Succinylcholine
Ditilin
Listenon
Lysthenon
Myorelaxin
Quelicin
Succicuran
Succinate, Dicholine
Succinylcholine
Succinylcholine Chloride
Succinylcholine Dibromide
Succinylcholine Dichloride
Succinylcholine Dichloride, Di H2O
Succinylcholine Dichloride, Di-H2O
Succinylcholine Diiodide
Succinylcholine Diperchlorate
Succinylcholine Iodide
Succinyldicholine
Suxamethonium
Suxamethonium Bromide
Suxamethonium Chloride

Canonical SMILES

C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.[I-].[I-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.